[4-(Trifluoromethyl)phenyl]phosphane
Overview
Description
[4-(Trifluoromethyl)phenyl]phosphane: , also known as tris(4-trifluoromethylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H12F9P. This compound is characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, which is bonded to a phosphorus atom. It is commonly used as a ligand in various chemical reactions, particularly in catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]phosphane typically involves the reaction of benzylphosphine with trifluoromethylphenyl magnesium bromide. The reaction is carried out in an inert atmosphere using dry organic solvents such as diethyl ether or tetrahydrofuran. The reaction temperature is generally maintained at room temperature, and the mixture is stirred for several hours to days. After the reaction is complete, the product is purified through filtration, solvent distillation, and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions precisely. The purification steps may include advanced techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [4-(Trifluoromethyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [4-(Trifluoromethyl)phenyl]phosphane is widely used as a ligand in catalytic reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions. Its unique electronic properties enhance the efficiency and selectivity of these reactions .
Biology and Medicine: The compound is also explored for its potential applications in medicinal chemistry. It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals. Its trifluoromethyl groups contribute to the stability and bioavailability of the resulting compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its role as a catalyst in various chemical processes makes it valuable for large-scale manufacturing .
Mechanism of Action
The mechanism by which [4-(Trifluoromethyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic reactions, facilitating the formation and stabilization of reactive intermediates. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, thereby influencing the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Tris(4-chlorophenyl)phosphine
- Tris(4-bromophenyl)phosphine
Comparison: Compared to its analogs, [4-(Trifluoromethyl)phenyl]phosphane is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties. These properties enhance its performance as a ligand in catalytic reactions, making it more effective in certain applications. The trifluoromethyl groups also contribute to the compound’s stability and resistance to oxidation .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3P/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVKELVRNJFAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402634 | |
Record name | [4-(trifluoromethyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473808-83-2 | |
Record name | [4-(trifluoromethyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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